molecular formula C8H7NO B2621510 3-Cyclopropyl-5-ethynyl-1,2-oxazole CAS No. 2445793-91-7

3-Cyclopropyl-5-ethynyl-1,2-oxazole

Cat. No. B2621510
CAS RN: 2445793-91-7
M. Wt: 133.15
InChI Key: BCQDFPUTWQUHAG-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-5-ethynyl-1,2-oxazole” is a chemical compound with the molecular formula C8H7NO. It has a molecular weight of 133.15 . This compound is in liquid form .


Synthesis Analysis

The synthesis of oxazoles, such as “this compound”, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7NO/c1-2-7-5-8(9-10-7)6-3-4-6/h1,5-6H,3-4H2 .


Chemical Reactions Analysis

The chemical reactions involving oxazoles are diverse. For instance, direct arylation of oxazoles can be achieved with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Safety and Hazards

The safety information for “3-Cyclopropyl-5-ethynyl-1,2-oxazole” indicates that it may be harmful if swallowed and toxic in contact with skin. It can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-Cyclopropyl-5-ethynyl-1,2-oxazole” and similar compounds could involve further exploration of their potential applications in drug discovery, given the significance of oxazoles in this field . Additionally, the development of more eco-friendly synthetic strategies could be a focus of future research .

properties

IUPAC Name

3-cyclopropyl-5-ethynyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-5-8(9-10-7)6-3-4-6/h1,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQDFPUTWQUHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NO1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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